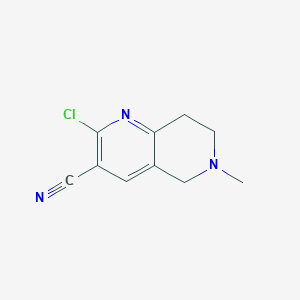

2-Chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

CAS No.: 1190440-63-1

Cat. No.: VC7939011

Molecular Formula: C10H10ClN3

Molecular Weight: 207.66

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1190440-63-1 |

|---|---|

| Molecular Formula | C10H10ClN3 |

| Molecular Weight | 207.66 |

| IUPAC Name | 2-chloro-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C10H10ClN3/c1-14-3-2-9-8(6-14)4-7(5-12)10(11)13-9/h4H,2-3,6H2,1H3 |

| Standard InChI Key | HUNBSCGFAVDODA-UHFFFAOYSA-N |

| SMILES | CN1CCC2=NC(=C(C=C2C1)C#N)Cl |

| Canonical SMILES | CN1CCC2=NC(=C(C=C2C1)C#N)Cl |

Introduction

2-Chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is an organic compound belonging to the naphthyridine family. Its unique chemical structure, characterized by a fused pyridine-pyrimidine ring system with chlorine, methyl, and cyano substituents, makes it a versatile molecule in scientific research and industrial applications.

Synthetic Routes

The synthesis of 2-Chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile typically involves multi-step organic reactions:

-

Cyclization Reaction: Substituted amines react with diketones or β-diketones under acidic or basic conditions.

-

Subsequent Chlorination and Cyanation: The addition of chlorine and cyano groups is achieved using reagents such as thionyl chloride (SOCl) and sodium cyanide (NaCN).

Industrial Production

In industrial settings:

-

Continuous flow chemistry enhances scalability.

-

Techniques like microwave-assisted synthesis or ultrasonic irradiation improve reaction rates and selectivity.

Types of Reactions

The compound exhibits diverse reactivity:

-

Oxidation: Oxidizing agents like potassium permanganate (KMnO) yield carboxylic derivatives.

-

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) produce amines.

-

Substitution: The chlorine atom can be replaced by nucleophiles like sodium iodide (NaI).

Major Products

-

Oxidation: Formation of carboxylic acids.

-

Reduction: Production of carbonimidic acid derivatives.

-

Substitution: Derivatives with functionalized aromatic groups.

Biological Activity

The compound has been investigated for its antimicrobial and anticancer properties:

-

Anticancer Mechanism: It induces apoptosis by interacting with cellular pathways regulating cell death.

-

Case Study: In vitro studies report inhibition of cancer cell lines such as breast cancer cells with IC values ranging from 10 µM to 20 µM.

Medicinal Chemistry

Its cyano group acts as a bioisostere, enabling binding to enzymes or receptors in drug development.

Industrial Applications

Used in the production of:

-

Dyes and pigments.

-

Precursors for complex organic molecules.

Comparison with Analogous Compounds

| Compound Name | Key Difference |

|---|---|

| 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine | Lacks the methyl group |

| 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-naphthyridine | Contains a benzyl group instead of methyl |

| 2-Chloro-6-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine | Different position of nitrogen atoms |

The presence of both methyl and cyano groups in the target compound enhances its chemical properties compared to its analogs.

Predicted Collision Cross Section Data

| Adduct Type | m/z (Mass/Charge) | Predicted CCS (Ų) |

|---|---|---|

| [M+H] | 208.06360 | 144.3 |

| [M+Na] | 230.04554 | 158.5 |

| [M-H] | 206.04904 | 139.3 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume